molecular formula C11H22N2O2 B1342477 Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate CAS No. 1158759-06-8

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B1342477
CAS No.: 1158759-06-8
M. Wt: 214.3 g/mol
InChI Key: BSSYZMZEARMCMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methylpiperidine with a suitable carboxylating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to maintain the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a versatile scaffold for the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It is also employed in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 4-aminopiperidine-1-carboxylate
  • Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
  • Tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate

Uniqueness: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities and biologically active molecules .

Properties

IUPAC Name

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYZMZEARMCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609921
Record name tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158759-06-8
Record name tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 812 mg (3.38 mmol) rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester in 17 ml THF were added 16.9 ml 2N NaOH and the emulsion stirred vigorously at ambient temperature for 20 h. The emulsion was diluted with tert-butyl methyl ether and extracted three times. The combined extracts were washed with brine to neutral pH, dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on silica gel with a gradient of heptane and 10 to 100% ethyl acetate then with ethyl acetate/MeOH provided the title compound: 232 mg colourless oil which crystallized at ambient temperature MS (m/e): 215.2 (M+H).
Name
rac-3-isocyanato-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
812 mg
Type
reactant
Reaction Step One
Name
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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